molecular formula C13H22O B12679908 alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol CAS No. 93777-42-5

alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol

Cat. No.: B12679908
CAS No.: 93777-42-5
M. Wt: 194.31 g/mol
InChI Key: KRUIQQGWBAELRN-UHFFFAOYSA-N
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Description

alpha,alpha,4,7,7-Pentamethylbicyclo[4.1.0]hept-4-ene-3-methanol (CAS 93777-42-5) is a bicyclic monoterpenoid derivative with the molecular formula C₁₃H₂₂O . Its structure comprises a bicyclo[4.1.0]hept-4-ene core, a methanol group at position 3, and five methyl substituents at positions alpha (twice), 4, 7, and 7 (Figure 1).

Properties

CAS No.

93777-42-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol

InChI

InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3

InChI Key

KRUIQQGWBAELRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C2(C)C)CC1C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-butoxyethoxy)ethanol is typically synthesized through the reaction of ethylene oxide with butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 2-(2-butoxyethoxy)ethanol involves large-scale reactors where ethylene oxide and butoxyethanol are combined. The reaction is carefully monitored to ensure optimal conditions, such as temperature and pressure, are maintained to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Produces aldehydes or acids.

    Reduction: Produces simpler alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-butoxyethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biological assays.

    Medicine: Investigated for its potential use in drug formulations and delivery systems.

    Industry: Utilized in the production of coatings, paints, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-(2-butoxyethoxy)ethanol involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can affect cell membranes and proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to bicyclic analogs with variations in substituents, ring saturation, and functional groups (Table 1).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Bicyclo System Substituents Functional Group Molecular Formula Key Properties
Target Compound (93777-42-5) [4.1.0]hept-4-ene 5 methyl groups Methanol (-CH₂OH) C₁₃H₂₂O Higher hydrophobicity due to methyl groups; polar hydroxyl group enhances solubility in alcohols.
Bicyclo[4.1.0]hept-4-ene-3-methanol,4,7,7-trimethyl (15103-32-9) [4.1.0]hept-4-ene 3 methyl groups Methanol (-CH₂OH) Likely C₁₀H₁₆O* Reduced steric hindrance compared to pentamethyl variant; lower molecular weight may increase volatility.
alpha,3,3-Trimethyl-alpha-vinylbicyclo[2.2.1]heptane-2-methanol (85204-19-9) [2.2.1]heptane 3 methyl, 1 vinyl Methanol (-CH₂OH) C₁₃H₂₂O Different ring strain ([2.2.1] vs. [4.1.0]); vinyl group may increase reactivity in polymerization.
Bicyclo[4.1.0]hept-3-ene,3,7,7-trimethyl (74806-04-5) [4.1.0]hept-3-ene 3 methyl groups None (hydrocarbon) C₁₀H₁₆ Hydrophobic; density 0.8573 g/cm³; boiling point 167–176°C (684 Torr).
Bicyclo[4.1.0]hept-4-en-3-one,4,7,7-trimethyl (28226-49-5) [4.1.0]hept-4-ene 3 methyl groups Ketone (-C=O) C₁₀H₁₄O Ketone group increases polarity vs. methanol; potential for nucleophilic addition reactions.
Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl (4017-93-0) [4.1.0]heptane (saturated) 3 methyl groups Alcohol (-OH) Likely C₁₀H₁₈O Saturated core increases stability; higher boiling point than unsaturated analogs.

*Note: Molecular formulas for some analogs (e.g., 15103-32-9) are inferred due to incomplete data in provided evidence.

Key Comparative Analysis

Functional Group Impact
  • Methanol vs. Ketone: The target compound’s methanol group (-CH₂OH) enables hydrogen bonding, enhancing solubility in polar solvents compared to the ketone analog (28226-49-5), which is more reactive toward nucleophiles .
  • Hydrocarbon vs. Alcohol : The hydrocarbon analog (74806-04-5) lacks polar groups, resulting in lower water solubility and higher volatility, as evidenced by its boiling point range (167–176°C) .
Substituent Effects
  • Methyl Groups : The pentamethyl substitution in the target compound increases steric hindrance and hydrophobicity compared to trimethyl analogs (e.g., 15103-32-9). This may reduce enzymatic degradation rates in biological systems .
Saturation and Reactivity
  • The saturated alcohol (4017-93-0) lacks the double bond present in the target compound, making it less reactive in cycloaddition or oxidation reactions .

Physicochemical and Thermodynamic Data

  • Density and Boiling Points : The hydrocarbon analog (74806-04-5) has a density of 0.8573 g/cm³, lower than expected for oxygenated derivatives .
  • Thermodynamic Stability : Saturated analogs (e.g., 4017-93-0) likely exhibit higher thermal stability due to the absence of strain from double bonds .

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